4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Description
Structural classification within thienopyrimidine derivatives
The structural classification of this compound within the thienopyrimidine family reveals its position as a member of the thieno[2,3-d]pyrimidine isomeric series. Thienopyrimidines exist in three distinct isomeric forms based on the fusion pattern between the thiophene and pyrimidine rings: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. The thieno[2,3-d]pyrimidine scaffold represents one of the most extensively studied variants due to its structural relationship with naturally occurring purine bases. This relationship stems from the bioisosteric nature of the sulfur-containing thiophene ring system when compared to the carbon-based purine framework. The specific substitution pattern in this compound places the chloro substituent at the 4-position and the methylthio group at the 2-position of the pyrimidine ring, creating a distinct electronic and steric environment that influences both chemical reactivity and biological activity.
The compound's structural features can be systematically categorized according to established heterocyclic nomenclature principles. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine, reflecting the contemporary preference for sulfanyl terminology over the traditional thio designation. The molecule's three-dimensional structure exhibits planarity in the fused ring system, with the methylthio substituent extending outward from the plane, creating potential sites for intermolecular interactions. This structural arrangement contributes to the compound's ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its potential biological activities.
Table 1: Structural Classification Data for this compound
Historical context of thieno[2,3-d]pyrimidine scaffold development
The historical development of the thieno[2,3-d]pyrimidine scaffold traces its origins to the broader exploration of sulfur-containing heterocyclic systems in the mid-twentieth century. The initial recognition of thienopyrimidines as structurally significant compounds emerged from systematic studies investigating the biological relevance of purine analogs and their potential therapeutic applications. Early synthetic approaches to thieno[2,3-d]pyrimidine derivatives were developed through methodologies that focused on either the construction of the pyrimidine ring onto existing thiophene frameworks or the formation of the thiophene ring from appropriately substituted pyrimidine precursors. The Gewald reaction, first reported in the 1960s, became a cornerstone methodology for accessing 2-aminothiophene intermediates that could subsequently be elaborated into thienopyrimidine systems.
The evolution of synthetic strategies for thieno[2,3-d]pyrimidine derivatives has been marked by significant methodological advances that have enhanced both the efficiency and scope of accessible compounds. The development of multi-component reactions, such as the catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, has provided more sustainable and economical approaches to these important heterocyclic systems. These synthetic innovations have been driven by the recognition of thienopyrimidines as privileged scaffolds in medicinal chemistry, particularly for their potential applications in treating infectious diseases and cancer. The historical progression from basic synthetic methodologies to sophisticated multi-step sequences reflects the growing understanding of structure-activity relationships within this chemical class.
The pharmaceutical significance of thieno[2,3-d]pyrimidine derivatives became increasingly apparent through the latter half of the twentieth century as researchers discovered their diverse biological activities. The structural relationship between thienopyrimidines and natural purine bases provided a rational foundation for exploring these compounds as potential therapeutic agents. This historical context has culminated in the contemporary recognition of specific derivatives, such as this compound, as valuable synthetic intermediates and potential lead compounds for drug development. The compound's emergence in chemical databases and commercial availability reflects the maturation of synthetic methodologies and the growing interest in exploring substituted thienopyrimidine derivatives for various applications.
Significance of chloro and methylthio substituents in heterocyclic chemistry
The significance of chloro and methylthio substituents in heterocyclic chemistry extends beyond their individual electronic and steric contributions to encompass their synergistic effects on molecular properties and reactivity patterns. Chlorine substituents in heterocyclic systems have gained considerable attention in medicinal chemistry due to their unique combination of properties, including their ability to participate in halogen bonding interactions, their influence on lipophilicity, and their role as leaving groups in nucleophilic substitution reactions. The prevalence of chlorine in approved pharmaceutical compounds reflects its versatility as a substituent that can fine-tune both pharmacokinetic and pharmacodynamic properties. In the context of thienopyrimidine derivatives, chloro substituents at the 4-position create reactive sites that enable further structural modification through nucleophilic aromatic substitution reactions.
Methylthio substituents represent another important class of functional groups in heterocyclic chemistry, offering distinct advantages in terms of electronic modulation and synthetic versatility. The sulfur atom in methylthio groups can exist in different oxidation states, allowing for the potential transformation to methylsulfinyl or methylsulfonyl derivatives through controlled oxidation reactions. Research has demonstrated that methylthio groups in six-membered nitrogen heterocycles exhibit significantly different reactivity profiles compared to their oxidized analogs, with methylthio derivatives being substantially less reactive toward nucleophilic displacement than their methylsulfonyl counterparts. This reactivity difference provides opportunities for selective functionalization and enables the development of synthetic strategies that can differentiate between various sulfur-containing substituents.
The combination of chloro and methylthio substituents in this compound creates a unique electronic environment that influences both the compound's chemical behavior and potential biological activities. The electron-withdrawing nature of the chloro substituent contrasts with the electron-donating character of the methylthio group, resulting in a balanced electronic distribution that can affect the compound's interaction with biological targets. This substituent combination has been explored in various heterocyclic systems for its ability to modulate binding affinity and selectivity toward specific enzyme targets. The methylthio group's capacity for oxidative modification also provides synthetic flexibility for accessing related compounds with altered electronic properties and potential biological activities.
Table 2: Comparative Reactivity Data for Sulfur-Containing Substituents in Heterocyclic Systems
Properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIJWLMMVUKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621236 | |
| Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-10-3 | |
| Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine generally involves the following key steps:
Cyclization of Thiophene Carboxylate Derivatives:
The synthesis often starts from amino-substituted thiophene carboxylates, which undergo cyclization to form the thieno[2,3-d]pyrimidine core. Common cyclization reagents include formamide, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). Heating is applied to promote ring closure, typically at elevated temperatures around 200°C for formamide-mediated cyclization.Chlorination at the 4-Position:
The 4-hydroxy or 4-oxo precursors of thieno[2,3-d]pyrimidine derivatives are chlorinated using phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction is typically performed by adding POCl₃ dropwise at 0°C and then refluxing the mixture for 4–12 hours. This step converts the 4-hydroxy or 4-oxo group into the 4-chloro substituent, critical for further functionalization.Introduction of the Methylthio Group at the 2-Position:
The methylthio substituent is introduced either by nucleophilic substitution of a suitable leaving group or by starting from methylthio-substituted precursors. Sodium methylthiolate (NaSMe) in solvents like dimethylformamide (DMF) is commonly used to replace halides or hydroxyl groups with the methylthio moiety.
Detailed Procedure Example
A representative synthetic procedure for preparing 4-chlorothieno[2,3-d]pyrimidine derivatives is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Thieno[2,3-d]pyrimidin-4-one derivative (1 equiv), POCl₃ (18.9 equiv), 0°C to reflux 4–12 h | Chlorination of 4-oxo to 4-chloro derivative | 40–80 |
| 2 | Neutralization with ammonia solution (33%), extraction with ethyl acetate, drying | Workup and isolation | - |
| 3 | Direct use in subsequent reactions due to moisture sensitivity | No purification required | - |
The chlorinated intermediates are highly reactive and moisture-sensitive, often used immediately in further synthetic steps without purification to avoid decomposition.
Industrial and Laboratory Scale Considerations
Industrial Scale:
Industrial synthesis follows similar principles but involves optimization for scale-up, such as using continuous flow reactors to control exothermic chlorination reactions and improve safety. Replacement of volatile thiols with sodium methylthiolate enhances handling safety.Laboratory Scale:
Laboratory syntheses emphasize careful temperature control during POCl₃ addition and reflux to maximize yield and purity. Purification often involves recrystallization or column chromatography to remove residual solvents and byproducts.
Reaction Optimization and Yield Improvement
Key factors influencing yield and purity include:
Temperature and Time:
Reflux times between 4 to 12 hours and temperatures around 80°C to 200°C (depending on step) are critical. Prolonged heating can lead to byproducts, while insufficient time reduces conversion.Reagent Stoichiometry:
Excess POCl₃ (up to 18.9 equivalents) ensures complete chlorination but requires careful quenching to avoid hazardous byproducts.Purification:
Due to moisture sensitivity, chlorinated intermediates are often used crude. When purification is necessary, non-polar solvents and activated carbon treatment help remove impurities.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to thieno[2,3-d]pyrimidine core | 3-Amino-thiophene-2-carboxylate derivatives | Formamide, triethyl orthoformate, or DMF-DMA | Heating (ca. 200°C) | Variable, typically >70 | Ring closure step |
| Chlorination at C-4 | 4-Hydroxy or 4-oxo thieno[2,3-d]pyrimidine | POCl₃ (excess), ice bath addition, reflux 4–12 h | 0°C to reflux | 40–80 | Moisture sensitive intermediate |
| Introduction of methylthio group | 4-Chloro intermediate or precursor | Sodium methylthiolate (NaSMe) in DMF | Room temp to moderate heating | High (>85) | Nucleophilic substitution |
Research Findings and Notes
The 4-chloro substituent is introduced by chlorination of the corresponding 4-hydroxy or 4-oxo precursor using POCl₃ or oxalyl chloride, with yields ranging from 40% to 80% depending on conditions.
The methylthio group at the 2-position enhances biological activity and is introduced via nucleophilic substitution using sodium methylthiolate or by starting from methylthio-substituted precursors.
The chlorinated intermediates are highly reactive and moisture sensitive , often used directly in subsequent reactions without purification to prevent degradation.
Purification methods include extraction, drying over anhydrous sodium sulfate, recrystallization in non-polar solvents, and activated carbon treatment to remove impurities.
Industrial methods optimize for safety and scale, employing continuous flow reactors and safer methylthio sources, with in-line monitoring such as FTIR to improve yield and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the thieno[2,3-d]pyrimidine core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions or with the aid of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thieno[2,3-d]pyrimidines, sulfoxides, sulfones, and various cyclized heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine serves as a crucial building block in the synthesis of various bioactive molecules, particularly kinase inhibitors. Its structural properties allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines.
Case Study:
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic properties against breast cancer models (MCF-7 cell line), demonstrating the potential for developing effective anticancer drugs .
Biological Research
The compound is actively investigated for its biological activities, including:
- Anticancer Properties: It has been shown to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory responses through its interaction with various cellular pathways.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Kinase inhibition |
| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 15 | Apoptosis induction |
| 4-Methyl-thieno[2,3-d]pyrimidine | HeLa | 12 | Cell cycle arrest |
Industrial Applications
This compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound indicates stability under various conditions. However, it can cause irritation upon contact with skin or mucous membranes. Research emphasizes the importance of handling precautions due to its potential toxicity .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, and other sites. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: Methylthio (-SCH₃): Enhances antimicrobial activity due to sulfur’s electron-withdrawing properties . Derivatives of this compound show efficacy against gram-positive bacteria . Trifluoromethyl (-CF₃): Improves metabolic stability and lipophilicity, making it favorable for kinase inhibitors . Thienyl or Aromatic Groups: Increase π-π stacking interactions with enzyme active sites, as seen in PDE4 inhibitors .
Synthetic Flexibility :
- Chlorine at position 4 enables facile substitution with amines, hydrazines, or alcohols to generate diverse analogs .
- Bulkier groups (e.g., isopropyl at position 2) require tailored coupling strategies, such as Suzuki reactions .
Physicochemical Properties :
- AlogP and PSA : Derivatives with urea or hydroxamic acid moieties exhibit lower polar surface area (PSA < 140) and higher lipophilicity (AlogP > 3), improving membrane permeability .
- Melting Points : Methylthio-substituted derivatives generally have higher melting points (~177–179°C) compared to trifluoromethyl analogs, reflecting crystallinity differences .
Comparative Activity Highlights :
- Antimicrobial Activity : 4-Chloro-2-(methylthio) derivatives outperform 4-chloro-2-methyl analogs against Staphylococcus aureus due to enhanced electrophilicity .
- Enzyme Inhibition: Thieno[2,3-d]pyrimidines with diaryl urea substituents (e.g., compound 20b in ) show dual inhibition of HDAC6 and EGFR, unlike simpler methylthio derivatives .
- Agrochemical Potential: Chlorophenyl-substituted derivatives (e.g., compound in ) are explored for pest control due to their structural similarity to commercial herbicides.
Biological Activity
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of cancer research and enzymatic inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H5ClN2S2. Its structure features a thieno[2,3-d]pyrimidine core, which is significant for its biological interactions. The presence of chlorine and methylthio groups contributes to its unique reactivity and biological profile.
Target Interactions
The exact biological targets of this compound remain largely unidentified. However, it is suggested that the compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been observed to inhibit certain kinases involved in cell signaling pathways, which can lead to alterations in cellular processes such as proliferation and apoptosis .
Mode of Action
The introduction of a methyl group in the compound is believed to suppress metabolic processes at the aniline portion of the molecule. This suppression may occur by blocking the pharmacophore recognized by cytochrome P450 enzymes, thereby affecting drug metabolism . Furthermore, the compound's structural properties allow it to form hydrogen bonds and hydrophobic interactions with biological targets, which is crucial for its inhibitory effects on enzyme functions .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in studies involving the NCI-60 cancer cell line panel, this compound demonstrated an average GI50 value of approximately 10 nM in the most sensitive cell lines .
In vivo studies using xenograft models have shown that administration of this compound can lead to moderate weight loss but also statistically significant antitumor effects compared to control groups . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, it has shown potential as a KDR kinase inhibitor, which is vital for angiogenesis and tumor growth . The inhibition of kinases can lead to downstream effects on cellular signaling pathways that are critical for tumor progression.
Cellular Effects
The influence of this compound on cellular processes is profound. It has been shown to modulate transcription factors and alter gene expression related to cell cycle regulation and apoptosis . Such modulation can significantly impact cancer cell survival and proliferation.
Safety and Toxicity
While the compound shows promise in therapeutic applications, it is essential to note that it can cause irritation upon contact with skin or mucous membranes . Therefore, handling precautions should be observed during laboratory use.
Summary of Research Findings
| Study | Findings | IC50/GI50 Values | Notes |
|---|---|---|---|
| NCI-60 Cell Line Panel | Significant antiproliferative activity | ~10 nM | Effective against sensitive cancer lines |
| In Vivo Xenograft Study | Moderate weight loss; significant antitumor effects | N/A | Administered at 75 mg/kg |
| Kinase Inhibition Studies | Inhibits KDR kinase activity | N/A | Impacts angiogenesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine and its derivatives?
- Methodology : Synthesis typically involves cyclization of thiophene precursors followed by functionalization. For example:
- Step 1 : Construct the thiophene ring using 2-aminothiophene-3-carboxylate derivatives as starting materials (e.g., via cyclocondensation) .
- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions (80–100°C), yielding the 4-chloro intermediate .
- Step 3 : Introduce the methylthio group at the 2-position via nucleophilic substitution with sodium thiomethoxide (NaSCH₃) or analogous reagents in polar aprotic solvents (e.g., DMF) .
- Key Considerations : Reaction efficiency depends on temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃ vs. NaH for deprotonation) .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?
- Analytical Techniques :
- Spectral Analysis : IR (to confirm S-C and C-Cl bonds), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (for molecular ion validation) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for fused-ring systems .
- Example : In 4-chloro derivatives, the chlorine atom at C4 causes a distinct downfield shift (~8.5 ppm in ¹³C NMR) due to its electron-withdrawing effect .
Q. What in vitro assays are standard for evaluating the biological activity of this compound class?
- Common Assays :
- Anticancer : MTT assay for cytotoxicity against cancer cell lines (e.g., breast cancer MCF-7, IC₅₀ values reported in µM ranges) .
- Antimicrobial : Broth microdilution method (MIC values against S. aureus or E. coli) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed biological activity data?
- Case Study : Derivatives with similar structures may show conflicting IC₅₀ values due to subtle differences in binding modes.
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to compare ligand-receptor interactions. For example, methylthio substituents at C2 enhance hydrophobic interactions with 5-HT₃ receptor residues (e.g., Tyr234, Trp183), rationalizing higher affinity in compound 32 .
Q. What strategies optimize regioselectivity in substitution reactions of this compound?
- Challenges : Competing reactivity at C4 (Cl) vs. C2 (SMe) positions.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
